
2-(二氟甲基)吡啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridin-4-ols, such as 2-(Difluoromethyl)pyridin-4-ol, can be achieved through a three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids . This approach provides a flexible method for creating highly substituted pyridin-4-ol derivatives .Molecular Structure Analysis
The InChI code for 2-(Difluoromethyl)pyridin-4-ol is 1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
The reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a new and flexible three-component approach to highly substituted pyridin-4-ol derivatives . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, in particular for palladium-catalyzed processes .Physical And Chemical Properties Analysis
2-(Difluoromethyl)pyridin-4-ol is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Agrochemical Industry
2-(Difluoromethyl)pyridin-4-ol: derivatives are prominently used in the agrochemical industry. The introduction of fluorine atoms into agrochemical compounds can significantly enhance their biological activity, stability, and selectivity . For instance, the trifluoromethylpyridines, a closely related group, have been utilized in crop protection to defend against pests. Over 20 new agrochemicals containing this motif have acquired ISO common names, indicating their widespread adoption and importance .
Pharmaceutical Applications
In the pharmaceutical sector, 2-(Difluoromethyl)pyridin-4-ol and its derivatives have been incorporated into various drugs due to their unique physicochemical properties imparted by the fluorine atoms. These properties can affect the drug’s potency, bioavailability, and metabolic stability. Several pharmaceutical products containing this moiety have been approved for market, and many more are undergoing clinical trials .
Antiproliferative Agents
Research has shown that certain derivatives of 2-(Difluoromethyl)pyridin-4-ol exhibit significant antiproliferative activity against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them potential candidates for cancer therapy. For example, one study highlighted a compound that induced caspase activation and PARP-1 cleavage, suggesting a complex action that combines antiproliferative effects with the induction of cell death .
Fluorescence-Based pH Sensing
Some derivatives of 2-(Difluoromethyl)pyridin-4-ol have been identified as potent pH indicators due to their fluorescence properties. These compounds enable both intensity-based and ratiometric pH sensing, which is crucial for various biological and chemical analyses .
Synthesis of Organic Compounds
The compound serves as an intermediate in the synthesis of a wide range of organic chemicals. Its derivatives are essential in developing novel materials with specific desired properties, such as increased strength, flexibility, or resistance to environmental factors .
Veterinary Products
Similar to their use in human pharmaceuticals, 2-(Difluoromethyl)pyridin-4-ol derivatives are also employed in the veterinary industry. They are part of the active ingredients in veterinary products, contributing to treatments for animals .
安全和危害
未来方向
The replacement of pyridine-N-oxide by 2-difluoromethylpyridine enhances the activity of the model compound, which could open a new path for bioisosteric replacement in drug discovery and development . This suggests that 2-(Difluoromethyl)pyridin-4-ol and its derivatives could have significant potential in future pharmaceutical research and development .
属性
IUPAC Name |
2-(difluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHJCRJHOEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)pyridin-4-ol | |
CAS RN |
501125-75-3 |
Source


|
| Record name | 2-(Difluoromethyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)
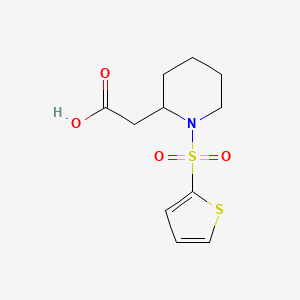
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
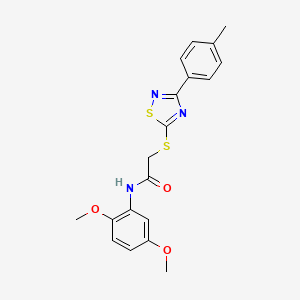
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)
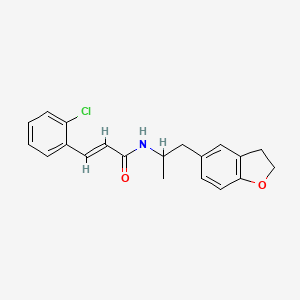
![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

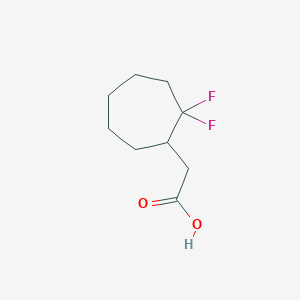
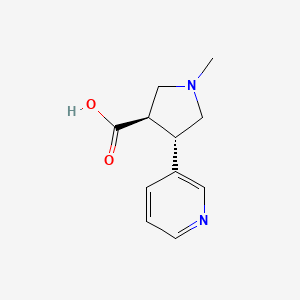
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

